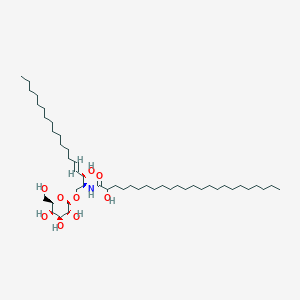
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is a complex organic compound that features a piperidine ring, an azetidine ring, and a methoxybenzyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine typically involves multiple steps:
-
Formation of the Piperidine Intermediate
Starting Materials: 4-piperidinemethanol and 4-methoxybenzaldehyde.
Reaction Conditions: The reaction is carried out in a mixture of tetrahydrofuran (THF) and dichloroethane (DCE) with acetic acid as a catalyst.
-
Formation of the Azetidine Ring
Starting Materials: The piperidine intermediate and an appropriate azetidine precursor.
Reaction Conditions: The reaction is typically carried out under basic conditions, using a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.
Reduction: The azetidine ring can be reduced to form a more saturated ring system.
Substitution: The piperidine and azetidine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Formation of 4-hydroxybenzyl or 4-formylbenzyl derivatives.
Reduction: Formation of more saturated piperidine or azetidine derivatives.
Substitution: Formation of various substituted piperidine or azetidine derivatives depending on the substituent used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes or receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mecanismo De Acción
The mechanism of action of 1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is not fully understood, but it is believed to interact with specific molecular targets in the body:
Molecular Targets: Potential targets include neurotransmitter receptors, ion channels, and enzymes involved in neurotransmitter synthesis or degradation.
Pathways Involved: The compound may modulate signaling pathways related to neurotransmission, leading to changes in neuronal activity and behavior.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-amine is unique due to the presence of both a piperidine and an azetidine ring in its structure. This combination of rings can confer unique chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Número CAS |
1338247-32-7 |
|---|---|
Fórmula molecular |
C16H25N3O |
Peso molecular |
275.3892 |
Sinónimos |
1-(1-(4-Methoxybenzyl)piperidin-4-yl)-azetidin-3-aMine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)



![I+/--L-Fucopyranosyl-(1a2)-I(2)-D-galactopyranosyl-(1a2)-I+/--D-xylopyranosyl-(1a6)-[I+/--D-xylopyranosyl-(1a6)-I(2)-D-glucopyranosyl-(1a4)]-I(2)-D-glucopyranosyl-(1a4)-D-glucitol](/img/structure/B1148528.png)
